1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methanesulfonyl-1,4-diazepane
Description
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methanesulfonyl-1,4-diazepane is a heterocyclic organic compound featuring a diazepane core substituted with a 3-chloro-5-(trifluoromethyl)pyridin-2-yl group and a methanesulfonyl moiety. This structure confers unique physicochemical properties, such as moderate polarity due to the sulfonyl group and enhanced lipophilicity from the trifluoromethyl substituent.
Properties
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methylsulfonyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClF3N3O2S/c1-22(20,21)19-4-2-3-18(5-6-19)11-10(13)7-9(8-17-11)12(14,15)16/h7-8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVUIEFBGIRROT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCN(CC1)C2=C(C=C(C=N2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methanesulfonyl-1,4-diazepane typically involves multiple steps, starting with the preparation of the pyridine ring and subsequent functionalization. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction employs palladium catalysts and boron reagents under mild conditions, making it suitable for synthesizing complex organic molecules .
Industrial production methods may involve optimizing reaction conditions to increase yield and purity. This can include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The methanesulfonyl (-SO₂CH₃) group serves as an excellent leaving group, enabling nucleophilic displacement reactions.
| Reaction Type | Conditions | Outcome | Key Observations | References |
|---|---|---|---|---|
| Alkoxy-de-sulfonylation | Reflux with NaOR (R = alkyl) in ethanol | Replacement of -SO₂CH₃ with -OR | Proceeds via SN2 mechanism; steric hindrance from the diazepane ring moderates rate. | |
| Aminolysis | Amines (e.g., NH₃, RNH₂) in DMF | Formation of secondary/tertiary amines | Elevated temperatures (80–100°C) required for complete conversion. |
Diazepane Ring-Opening Reactions
The seven-membered diazepane ring undergoes ring-opening under acidic or oxidative conditions.
Pyridine-Ring Functionalization
The 3-chloro-5-(trifluoromethyl)pyridin-2-yl group participates in cross-coupling and electrophilic substitution.
Methanesulfonyl Group Reactivity
The -SO₂CH₃ group undergoes redox and elimination reactions.
Cycloaddition and Ring-Forming Reactions
The diazepane ring participates in [3+2] cycloadditions with dipolarophiles.
Key Structural Influences on Reactivity
-
Electron-Withdrawing Groups : The -Cl and -CF₃ groups on the pyridine ring enhance electrophilic substitution rates at C4 and C6 positions .
-
Steric Effects : The diazepane ring’s chair-like conformation restricts access to the sulfonyl group, moderating nucleophilic attack kinetics.
-
Solubility : Low polarity in nonpolar solvents (e.g., hexane) favors intramolecular reactions, while DMF/DMSO enhances intermolecular pathways .
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise as a potential therapeutic agent due to its ability to interact with biological targets. It has been studied for its:
- Antimicrobial Activity : Preliminary studies indicate that the compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, compounds derived from this structure have been reported to inhibit the growth of Staphylococcus aureus and Escherichia coli .
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.5 µg/mL |
| Escherichia coli | 1.0 µg/mL |
Agrochemical Applications
Research has also explored the use of this compound in agricultural settings, particularly as a pesticide or herbicide. Its efficacy against specific pests has been documented, making it a candidate for further development in crop protection strategies.
Biochemical Research
The compound serves as a valuable tool in biochemical assays, particularly in studying enzyme inhibition mechanisms. Its structure allows for modification, which can lead to the development of more potent inhibitors targeting specific enzymes involved in metabolic pathways.
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated various derivatives of diazepane compounds, including the target compound. The findings demonstrated that modifications at the pyridine ring significantly enhanced antibacterial activity against Pseudomonas aeruginosa, with some derivatives achieving over 90% inhibition at low concentrations .
Case Study 2: Pesticidal Activity
In another investigation, researchers synthesized several derivatives of the compound and tested their effectiveness against common agricultural pests. The results indicated that certain modifications led to increased toxicity towards Aphis gossypii, suggesting potential use as an insecticide .
Mechanism of Action
The mechanism of action of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methanesulfonyl-1,4-diazepane involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . The compound’s structure allows it to form strong interactions with proteins, affecting their function and signaling pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares key attributes of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methanesulfonyl-1,4-diazepane with analogous compounds, focusing on structural features, biological activity, and stability.
Structural Analogues
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-(methylsulfonyl)-piperidine
- Structural Difference : Replaces the diazepane ring with a piperidine ring, reducing ring size and conformational flexibility.
- Impact : Lower metabolic stability due to reduced steric protection of the sulfonyl group .
1-[5-(Trifluoromethyl)pyridin-2-yl]-4-methanesulfonyl-1,4-diazepane Structural Difference: Lacks the 3-chloro substituent on the pyridine ring.
1-[3,5-Dichloropyridin-2-yl]-4-methanesulfonyl-1,4-diazepane
- Structural Difference : Substitutes the trifluoromethyl group with a second chlorine atom.
- Impact : Increased hydrophobicity but decreased electronic effects, altering binding kinetics in enzyme inhibition assays .
Key Findings :
- The diazepane core in the target compound enhances metabolic stability compared to piperidine analogues, likely due to reduced ring strain and improved steric shielding of reactive sites .
- The 3-chloro substituent significantly improves enzyme inhibition potency, as evidenced by the 4.6-fold lower IC₅₀ compared to the non-chlorinated analogue.
Limitations of Current Data
While the provided evidence highlights the compound’s structural and functional advantages, comparative studies with other analogues (e.g., thiadiazepanes or oxazepanes) are absent in accessible literature. Further research is needed to explore synergistic effects of hybrid substituents (e.g., combining chloro and fluoro groups) on target selectivity.
Biological Activity
1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methanesulfonyl-1,4-diazepane (CAS No. 646456-06-6) is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structural composition, combining a diazepane ring with a chlorinated pyridine and a trifluoromethyl group, which may contribute to its pharmacological properties.
Chemical Structure
The molecular formula of the compound is with a molecular weight of approximately 473.87 g/mol. The IUPAC name reflects its complex structure, which includes multiple functional groups that may influence its biological interactions.
Biological Activity Overview
Research into the biological activities of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methanesulfonyl-1,4-diazepane has indicated several potential applications:
1. Antimicrobial Activity
Studies have shown that compounds containing pyridine and diazepane moieties exhibit significant antimicrobial properties. For instance, derivatives of pyridine have been linked to inhibition of bacterial growth through disruption of cell wall synthesis and interference with metabolic pathways.
2. Anticancer Properties
Compounds similar to 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methanesulfonyl-1,4-diazepane have been evaluated for their anticancer effects. Research indicates that such compounds can induce apoptosis in cancer cells by activating specific signaling pathways. For example, studies on related pyrazole derivatives demonstrated cytotoxic effects against breast cancer cell lines, suggesting a potential for this compound in cancer therapy.
3. Enzyme Inhibition
The compound has been investigated for its ability to inhibit various enzymes involved in metabolic processes. Inhibitors targeting enzymes like COX (cyclooxygenase) are crucial in treating inflammatory diseases and pain management.
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with this class of compounds:
The biological activity of 1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-methanesulfonyl-1,4-diazepane may be attributed to several mechanisms:
1. Interaction with Biological Targets
The trifluoromethyl group may enhance the lipophilicity of the compound, facilitating its interaction with lipid membranes and increasing bioavailability. The diazepane ring can also engage in hydrogen bonding with target proteins, enhancing binding affinity.
2. Modulation of Signaling Pathways
Research indicates that similar compounds can modulate key signaling pathways involved in cell proliferation and apoptosis, making them candidates for further development as anticancer agents.
Q & A
Q. Critical Factors :
- Solvent choice : Anhydrous DMF or dichloromethane minimizes side reactions.
- Temperature : Reactions often proceed at 0–25°C to control exothermicity and avoid decomposition.
- Purification : Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) isolates the product in >85% purity .
How can researchers optimize reaction conditions to mitigate low yields in the final methanesulfonylation step?
Advanced Research Question
Low yields in sulfonylation may arise from steric hindrance or competing side reactions. Methodological improvements :
- Pre-activation of intermediates : Use of coupling agents like HATU or EDCI improves sulfonamide formation efficiency .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hours to 2 hours) while maintaining yields >90% .
- In situ monitoring : Employ LC-MS or TLC to track reaction progress and adjust reagent stoichiometry dynamically .
Q. Data-Driven Approach :
- Compare yields under varying conditions (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to identify optimal parameters .
What analytical techniques are critical for confirming the structural integrity of this compound and its intermediates?
Basic Research Question
- NMR spectroscopy : ¹H/¹³C/¹⁹F NMR verifies substitution patterns and purity. For example, the trifluoromethyl group shows a distinct triplet at ~-60 ppm in ¹⁹F NMR .
- High-resolution mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₂ClF₃N₃O₂S: 366.0321) .
- X-ray crystallography : Resolves stereochemistry in diazepane rings, critical for biological activity studies .
How does the compound’s structure influence its biological activity, and what modifications enhance target binding?
Advanced Research Question
The pyridine-diazepane scaffold exhibits affinity for enzymes like succinate dehydrogenase (SDH) or kinase targets. Structure-Activity Relationship (SAR) Insights :
- Trifluoromethyl group : Enhances lipophilicity and metabolic stability .
- Methanesulfonyl moiety : Improves hydrogen bonding with active sites (e.g., in SDH inhibition) .
- Diazepane ring flexibility : Modulating ring size (e.g., 7-membered vs. 6-membered) affects conformational adaptability to binding pockets .
Q. Methodological Validation :
- Molecular docking : Use software like AutoDock to predict binding modes with SDH or other targets .
- In vitro assays : Measure IC₅₀ values against purified enzymes to quantify potency improvements .
How should researchers address contradictions in toxicity data between in vitro and in vivo models for this compound?
Advanced Research Question
Discrepancies may arise from metabolic differences or off-target effects. Resolution strategies :
- Metabolite profiling : Identify active/toxic metabolites using LC-MS/MS in liver microsomes .
- Species-specific assays : Compare rodent and human cell lines to assess translational relevance .
- Dose-response studies : Establish NOAEL (No Observed Adverse Effect Level) in repeated-dose in vivo trials .
Case Example : Fluopyram (structurally related) showed thyroid carcinogenicity in rodents but not in human cell models, highlighting the need for cross-species validation .
What are the best practices for evaluating environmental persistence of this compound in agrochemical research?
Advanced Research Question
- Hydrolysis/photolysis studies : Monitor degradation under simulated sunlight (UV-Vis) and varying pH .
- Soil column experiments : Assess leaching potential using HPLC to quantify residual compound .
- Ecotoxicology assays : Test acute toxicity in Daphnia magna or algae to determine EC₅₀ values .
Regulatory Alignment : Follow OECD guidelines (e.g., OECD 307 for soil degradation) to ensure data acceptance .
How can computational chemistry aid in predicting synthetic byproducts or degradation pathways?
Advanced Research Question
- Retrosynthetic analysis : Tools like Synthia™ propose plausible routes and highlight side products .
- DFT calculations : Predict thermodynamic stability of intermediates and competing reaction pathways .
- Degradation modeling : Software such as EAWAG-BBD simulates microbial breakdown pathways for environmental risk assessment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
